2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide
Description
Historical Evolution of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole nucleus, first synthesized in 1885, has become a cornerstone of heterocyclic chemistry due to its aromatic stability, hydrogen-bonding capacity, and metabolic resistance. Early work focused on its tautomeric properties, with the 1H-form dominating due to lower energy requirements. The 1950s marked a turning point with the discovery of antifungal azoles, leading to clinical staples like fluconazole and itraconazole, which inhibit fungal CYP51 enzymes by coordinating to heme iron via triazole nitrogen atoms. Modern applications exploit the scaffold’s versatility: its planar geometry enables π-π stacking with biological targets, while substituents at the 3-, 4-, and 5-positions modulate electronic and steric properties. For example, paclobutrazol (a 1,2,4-triazole plant growth regulator) demonstrates how alkyl substitutions influence steric bulk and bioavailability.
Table 1: Milestones in 1,2,4-Triazole Drug Development
| Year | Compound | Application | Key Modification |
|---|---|---|---|
| 1944 | Early azoles | Antifungal prototypes | N-alkylation |
| 1980 | Fluconazole | Systemic candidiasis | Difluorophenyl substitution |
| 2001 | Voriconazole | Aspergillosis | α-(2,4-Difluorophenyl) side chain |
| 2021 | Mefentrifluconazole | Agricultural fungicide | Trifluoromethylpyrimidine |
Significance of Sulfanyl Acetamide Linkage in Heterocyclic Compounds
The sulfanyl (thioether) bridge in 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide enhances electronic delocalization and confers resistance to oxidative degradation compared to oxygen analogs. Quantum mechanical studies show that the C–S bond (≈180 pm) allows greater conformational flexibility than C–O bonds (≈143 pm), enabling adaptive binding to enzyme pockets. When paired with acetamide, the motif exhibits dual hydrogen-bonding capacity: the carbonyl oxygen acts as a hydrogen-bond acceptor, while the NH group serves as a donor. This synergy is evident in antimicrobial studies where sulfanyl acetamide derivatives show 4–8× lower MIC values against Staphylococcus aureus than non-thioether analogs.
Morpholine-Substituted Derivatives: Emerging Research Perspectives
Incorporating morpholine at the 4-phenyl position improves aqueous solubility (logP reduction by 1.2–1.5 units) and enhances blood-brain barrier permeability. The morpholine oxygen engages in hydrogen bonding with kinase ATP pockets, as demonstrated in recent CDK2 inhibitors where IC~50~ values improved from 12.3 μM (non-morpholine) to 0.87 μM. NMR studies of N-[4-(morpholin-4-yl)phenyl]acetamide reveal restricted rotation around the aniline bond, stabilizing bioactive conformations.
Table 2: Impact of Morpholine Substitution on Pharmacokinetic Parameters
| Parameter | Morpholine Derivative | Non-Morpholine Analog |
|---|---|---|
| Aqueous Solubility (mg/mL) | 3.45 ± 0.12 | 0.89 ± 0.05 |
| Plasma Protein Binding (%) | 78.2 | 92.4 |
| t~1/2~ (hours) | 5.7 | 3.1 |
Properties
IUPAC Name |
2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2S/c34-27(29-24-11-13-25(14-12-24)32-15-17-35-18-16-32)21-36-28-31-30-26(19-22-7-3-1-4-8-22)33(28)20-23-9-5-2-6-10-23/h1-14H,15-21H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLXXIWWCHECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide , with CAS number 2085689-69-4 , is a novel derivative of the 1,2,4-triazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 499.63 g/mol . The structure features a triazole ring substituted with a dibenzyl group and a morpholine moiety, which may enhance its biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example, compounds with similar triazole scaffolds have shown cytotoxic effects against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . The triazole nucleus is known to enhance solubility and receptor interaction due to its polar nature and ability to form hydrogen bonds .
Table 1: Summary of Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | IGR39 | 15.0 | High |
| Compound B | MDA-MB-231 | 12.5 | Moderate |
| Compound C | Panc-1 | 20.0 | Low |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been highlighted in various studies. Triazole derivatives are recognized for their effectiveness against bacterial strains such as E. coli and S. aureus . The mechanism often involves inhibition of ergosterol biosynthesis in fungal pathogens .
Table 2: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 32 µg/mL | Moderate |
| S. aureus | 16 µg/mL | High |
| K. pneumoniae | 64 µg/mL | Low |
Case Studies
- Study on Cytotoxicity : A study conducted on various triazole derivatives showed that those incorporating sulfur atoms exhibited enhanced cytotoxicity against cancer cell lines compared to their non-sulfur counterparts . This suggests that the sulfanyl group in our compound may contribute positively to its anticancer activity.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of triazole derivatives against common pathogens revealed that compounds similar to our target demonstrated significant inhibition of bacterial growth at low concentrations . This reinforces the potential application of our compound in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide exhibit significant antifungal activity against various fungal strains. For example:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi, leading to cell membrane disruption.
- Case Study : A study showed that triazole derivatives demonstrated enhanced antifungal activity compared to conventional agents like azoles and polyenes .
| Compound | Fungal Target | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 0.5 | |
| Compound B | Aspergillus niger | 0.1 |
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Triazole derivatives have been reported to possess activity against a range of bacteria, including multidrug-resistant strains.
- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Case Study : A series of 1,2,4-triazole derivatives were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations comparable to established antibiotics .
Anticancer Properties
Research into the anticancer potential of triazole derivatives has gained momentum. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells.
- Mechanism of Action : It is believed that these compounds can inhibit tumor growth by interfering with cell cycle progression and inducing cell death pathways.
Neuroprotective Effects
Emerging studies suggest that triazole compounds may have neuroprotective effects due to their antioxidant properties.
Applications in Agriculture
The compound's antifungal properties extend beyond medicinal applications into agricultural uses as a fungicide. Triazoles are commonly employed in crop protection due to their effectiveness against fungal pathogens that threaten crop yields.
Comparison with Similar Compounds
Triazole Core Modifications
- This contrasts with simpler alkyl (e.g., ethyl in Compound 15) or aryl (e.g., phenyl in Compound 17) groups .
- Amino and Heterocyclic Substituents: Compounds like those in feature 4-amino and 5-furyl groups, which enhance hydrogen-bonding interactions and anti-inflammatory activity .
Acetamide Tail Diversity
- Morpholinophenyl Group (Target Compound): The morpholine ring enhances solubility and may interact with polar residues in target enzymes, a feature absent in nitrophenyl (Compound 15) or bromophenyl () analogs .
- Pyridine/Thiazole Hybrids (GSK920684A) : These scaffolds prioritize kinase selectivity, diverging from the triazole-acetamide framework .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with morpholine (e.g., ) typically exhibit higher melting points (>200°C) due to crystalline packing, similar to Compound 17 (238.1–239.0°C) .
- Solubility : The morpholine group likely improves aqueous solubility over nitro- or bromo-substituted derivatives, aligning with trends in and .
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this triazole derivative?
Answer:
The synthesis typically involves multi-step reactions:
Triazole Core Formation : Cyclocondensation of thiosemicarbazides with benzyl halides or aldehydes under reflux conditions (e.g., ethanol, acetic acid catalyst) to construct the 1,2,4-triazole ring .
Sulfanyl-Acetamide Linkage : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., NaH) in aprotic solvents like DMF or THF .
Morpholine-Phenyl Functionalization : Coupling of the acetamide intermediate with 4-(morpholin-4-yl)aniline via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .
Optimization : Control reaction temperatures (60–80°C), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural confirmation relies on:
- X-ray Crystallography : Single-crystal analysis using SHELXL (e.g., space group determination, refinement of anisotropic displacement parameters) . Key metrics include bond lengths (C–S: ~1.75–1.82 Å, N–N: ~1.32–1.38 Å) and dihedral angles between triazole and benzyl/morpholine groups .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks for morpholine protons (δ 3.6–3.8 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm) .
- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) .
Advanced: What methodologies are used to evaluate its biological activity?
Answer:
- In Vitro Assays :
- In Vivo Models : Anti-inflammatory activity assessed via carrageenan-induced rat paw edema, measuring cytokine levels (ELISA) .
- Target Validation : CRISPR-Cas9 knockdown of putative targets (e.g., TEAD-YAP pathway) to confirm mechanism .
Advanced: How can computational modeling predict its pharmacokinetic and binding properties?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450, kinases). Key parameters include Glide scores and hydrogen-bond interactions with active-site residues .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5–4.2), BBB permeability (low), and CYP3A4 inhibition risk .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) and free-energy calculations (MM-PBSA) .
Advanced: How do structural modifications influence its activity?
Answer:
- Benzyl vs. Phenyl Substitution : Bulkier benzyl groups enhance lipophilicity (logP +0.5) but reduce solubility; para-substituted phenyl improves target affinity (ΔΔG = −1.2 kcal/mol) .
- Morpholine Optimization : Replacing morpholine with piperazine decreases metabolic stability (t₁/₂ from 6.2 to 3.8 hrs) due to increased CYP2D6 susceptibility .
- Sulfanyl Linker : Thioether-to-sulfone oxidation (via m-CPBA) abolishes activity in TEAD-YAP assays, suggesting redox-sensitive binding .
Advanced: What analytical methods assess its stability and degradation pathways?
Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor via HPLC-MS for degradation products (e.g., sulfoxide formation) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C indicates thermal stability) .
- Accelerated Stability Testing : 40°C/75% RH for 6 months; quantify impurities using USP guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
